molecular formula C16H16N2O3 B5135168 3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide

3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide

Cat. No.: B5135168
M. Wt: 284.31 g/mol
InChI Key: UHYFGJKPYHQITI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide involves several steps. The starting materials typically include 3-methoxybenzoic acid and 4-aminobenzamide. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Employed as a herbicide safener to protect crops from herbicide damage

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide
  • 4-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide
  • 3-methoxy-N-[3-(methylcarbamoyl)phenyl]benzamide

Uniqueness

3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position and the methylcarbamoyl group at the 4-position of the phenyl ring contribute to its effectiveness as a herbicide safener .

Properties

IUPAC Name

3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-17-15(19)11-6-8-13(9-7-11)18-16(20)12-4-3-5-14(10-12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYFGJKPYHQITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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